3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C21H26N4 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3,5-dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H26N4/c1-14-5-7-18(8-6-14)20-17(4)21-22-16(3)13-19(25(21)23-20)24-11-9-15(2)10-12-24/h5-8,13,15H,9-12H2,1-4H3 |
InChI Key |
GMFNMSWJVJHBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Approach
Reaction of the 5-chloro intermediate with methylmagnesium bromide (3 eq) in THF at 0°C to room temperature (24 h) replaces chlorine with a methyl group (Yield: 52–58%).
Catalytic Methylation
Palladium-catalyzed cross-coupling using trimethylaluminum (Me₃Al) and Pd(PPh₃)₄ in toluene (100°C, 12 h) achieves higher efficiency (Yield: 68–73%).
Final Product Characterization
Analytical validation ensures structural fidelity and purity:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 4.10–3.90 (m, 4H, piperidine-H), 2.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C5-CH₃), 2.35 (s, 3H, Ar-CH₃).
-
HRMS (ESI) : m/z calcd for C₂₁H₂₆N₄ [M+H]⁺ 335.2221, found 335.2218.
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Core formation | Diethyl malonate condensation | NaOEt, ethanol, reflux | 82–89 | >95 |
| Chlorination | POCl₃ | 110°C, 6 h | 61–67 | >98 |
| C7 substitution | 4-Methylpiperidine | THF, K₂CO₃, reflux | 88–94 | >97 |
| C5 methylation | Pd-catalyzed coupling | Toluene, Pd(PPh₃)₄, 100°C | 68–73 | >96 |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination :
-
Byproduct Formation during Methylation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) may be employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Structure and Properties
- Molecular Formula : C22H25N3O5S
- Molecular Weight : 443.5 g/mol
- IUPAC Name : 3,5-dimethyl-N-{2-[4-(4-methylphenyl)piperidin-1-yl]-3,4-dioxocyclobut-1-en-1-yl}-1,2-oxazole-4-sulfonamide
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and structural versatility.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various kinases involved in cancer progression.
Case Study: Cytotoxicity Profile
A study reported the IC50 values of related derivatives against different cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 (Breast) | 27.6 |
| A549 (Lung) | 35.0 |
| HeLa (Cervical) | 30.5 |
These results indicate a promising therapeutic potential for the compound in oncology.
Antimicrobial Properties
Research has also identified antimicrobial properties associated with pyrazolo[1,5-a]pyrimidine derivatives. The compound has demonstrated effectiveness against various bacterial and fungal strains.
Antimicrobial Assays
In vitro assays have shown that the compound exhibits broad-spectrum activity:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
| Candida albicans | 20 μg/mL |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit phosphodiesterase enzymes. This inhibition may lead to anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that allow for functionalization and structural diversification. Recent advancements have focused on optimizing these synthetic pathways to enhance yields and reduce reaction times.
Synthesis Overview
A common synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing hydrazines and appropriate carbonyl compounds.
- Pyrimidine Formation : Cyclization reactions that incorporate various substituents.
- Functionalization : Post-synthetic modifications to introduce desired functional groups for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations :
- Piperidine vs. Piperazine/Morpholine : The 4-methylpiperidine group in the target compound may confer higher lipophilicity compared to morpholine (polar) or piperazine (basic), affecting blood-brain barrier penetration .
- Aromatic vs. Aliphatic Substituents : The 2-(4-methylphenyl) group balances hydrophobicity, whereas 3,4-dimethoxyphenyl (CAS 1015544-11-2) introduces polarity .
Comparison :
Biological Activity
3,5-Dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential pharmacological properties and biological activities. Its unique structural features, including a fused pyrazole and pyrimidine ring with various substituents, contribute to its reactivity and biological profile.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 284.41 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities. Key findings regarding the biological activity of this specific compound include:
- Antitumor Activity : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess significant antitumor properties. The presence of methyl and piperidine groups enhances their lipophilicity, potentially improving bioavailability and efficacy against various cancer cell lines .
- Cytotoxicity : In vitro assays demonstrate that this compound exhibits cytotoxic effects on several human cancer cell lines. The mechanism appears to involve the inhibition of key cellular pathways associated with proliferation and survival .
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. This inhibition is crucial for its potential use in targeted cancer therapies .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Amino group at position 7 | Antitumor properties |
| 4-Methyl-pyrazolo[1,5-a]pyrimidine | Methyl group at position 4 | Antimicrobial activity |
| Pyrazolo[3,4-d]pyrimidine | Different ring fusion pattern | CDK2 inhibition |
This table illustrates how variations in structure can lead to different biological activities among related compounds.
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:
- Anticancer Efficacy : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups .
- Mechanistic Insights : Research focusing on the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Q & A
Q. What are the optimized synthetic routes for 3,5-dimethyl-2-(4-methylphenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of aminopyrazole precursors with 1,3-dicarbonyl derivatives or aryl aldehydes. Key steps include:
- Reagent selection : Use nitroarenes or nitroalkenes as electrophilic partners in Pd-catalyzed reductive cyclization ().
- Catalysts : Pd(OAc)₂/Xantphos systems enhance regioselectivity for pyrazolo[1,5-a]pyrimidine scaffolds ().
- Solvent optimization : Pyridine or toluene at reflux (110–120°C) improves yield ().
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ().
Typical yields range from 62–70% for analogous compounds ().
Q. How is structural characterization performed for this compound?
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C3/C5 and piperidinyl at C7). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) ().
- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 346.4 for C₂₁H₁₉FN₄ derivatives) ().
- X-ray crystallography : Resolves stereochemistry and packing; bond angles (e.g., C–N–C ≈ 118–121°) validate fused-ring geometry ().
Q. What solvents and reaction conditions minimize side-product formation during synthesis?
- Polar aprotic solvents (DMF, DMSO) reduce side reactions in SNAr substitutions ().
- Temperature control : Maintaining 60–80°C during cyclization prevents decomposition of nitro intermediates ().
- pH modulation : Neutralization with dilute HCl post-reaction avoids unwanted protonation of the piperidinyl group ().
Advanced Research Questions
Q. How do catalytic mechanisms influence regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Pd-catalyzed reactions (e.g., Suzuki coupling) follow a ligand-dependent pathway :
- Xantphos ligands favor C7 functionalization via chelation-assisted C–H activation ().
- Electron-deficient aryl halides accelerate oxidative addition, directing substitution to electron-rich pyrimidine positions ().
Contradictions in regioselectivity (e.g., C3 vs. C5 substitution) arise from steric hindrance of bulky substituents ().
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved?
- Dynamic effects : Rotamers in piperidinyl groups cause splitting in ¹H NMR (e.g., δ 1.2–2.8 ppm for axial/equatorial protons). Use variable-temperature NMR to confirm ().
- Cross-validation : Compare experimental HRMS with computational models (e.g., Gaussian 09 at B3LYP/6-31G*) ().
- Crystallographic data : Resolve ambiguities in NOESY correlations (e.g., spatial proximity of methylphenyl and piperidinyl groups) ().
Q. What strategies improve bioactivity through structure-activity relationship (SAR) studies?
- Substitution at C7 : Piperidinyl groups enhance membrane permeability (logP ≈ 3.5–4.0) ().
- Electron-withdrawing groups : Trifluoromethyl at C7 increases binding affinity to kinase targets (IC₅₀ < 100 nM) ().
- Aryl modifications : 4-Methylphenyl at C2 improves metabolic stability (t₁/₂ > 6 hrs in microsomal assays) ().
Q. How are reaction intermediates monitored in multi-step syntheses?
- TLC tracking : Use silica plates with UV254 indicator; Rf values of intermediates (e.g., nitro precursors: Rf ≈ 0.3 in 3:7 EtOAc/hexane) ().
- In situ IR spectroscopy : Detect carbonyl stretches (1700–1750 cm⁻¹) to confirm cyclization ().
- HPLC-MS : Quantify intermediates (e.g., retention time 8.2 min for aminopyrazole derivatives) ().
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for analogous compounds?
Q. Why do catalytic yields vary across studies for similar reactions?
- Ligand decomposition : Phosphine ligands (e.g., Xantphos) degrade under prolonged heating, reducing turnover. Use fresh catalysts ().
- Substrate inhibition : Excess nitroarenes (>2 eq.) poison Pd centers. Optimize stoichiometry (1:1.2 ratio) ().
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
